molecular formula C16H18ClFN4O2 B8337059 N-tert-butyl-2-chloro-5-((4-fluoro-3-nitrophenylamino)methyl)pyridin-4-amine

N-tert-butyl-2-chloro-5-((4-fluoro-3-nitrophenylamino)methyl)pyridin-4-amine

Cat. No.: B8337059
M. Wt: 352.79 g/mol
InChI Key: JUFIRSWTUUYIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2-chloro-5-((4-fluoro-3-nitrophenylamino)methyl)pyridin-4-amine is a useful research compound. Its molecular formula is C16H18ClFN4O2 and its molecular weight is 352.79 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H18ClFN4O2

Molecular Weight

352.79 g/mol

IUPAC Name

N-tert-butyl-2-chloro-5-[(4-fluoro-3-nitroanilino)methyl]pyridin-4-amine

InChI

InChI=1S/C16H18ClFN4O2/c1-16(2,3)21-13-7-15(17)20-9-10(13)8-19-11-4-5-12(18)14(6-11)22(23)24/h4-7,9,19H,8H2,1-3H3,(H,20,21)

InChI Key

JUFIRSWTUUYIDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=CC(=NC=C1CNC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-(tert-butylamino)-6-chloronicotinaldehyde (4.0 g, 18.9 mmol), 4-fluoro-3-nitroaniline (2.9 g, 18.9 mmol) and NaBH(OAc)3 (7.1 g, 37.8 mmol) in CH3COOH (80 mL) was heated to 80° C. for 10 h. The reaction was concentrated under reduced pressure to give a sticky solid, which was suspended in ice water. The mixture was neutralized (pH 7) with 2N aqueous NaOH solution and was extracted with EtOAc. The extracts were washed with brine, dried Na2SO4) and concentrated in vacuo. Purification of the residue by chromatography provided N-tert-butyl-2-chloro-5-((4-fluoro-3-nitrophenylamino)methyl)pyridin-4-amine (4.3 g, 65% yield). 1H NMR (400 MHz, DMSO-d6): δ 7.87 (s, 1 H), 7.32 (m, 1 H), 7.27 (m, 1 H), 7.04 (m, 1 H), 6.68 (s, 1 H), 6.52 (m, 1 H), 5.46 (s, 1 H), 4.17 (d, J=4.8 Hz, 2 H), 1.36 (s, 9 H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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